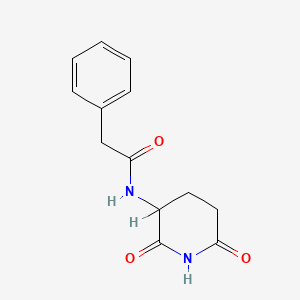

3-Fenilacetilamino-2,6-piperidindiona

Descripción general

Descripción

3-Phenylacetylamino-2,6-piperidinedione is an organic compound belonging to the class of N-acyl-alpha amino acids and derivatives. It is a trifluoroacetate analog of the amino acid phenylalanine and has been shown to exhibit significant biological activity, particularly in the field of cancer research . This compound is known for its ability to inhibit protein synthesis in tumor cells and is used as an antiestrogen in clinical studies .

Aplicaciones Científicas De Investigación

3-Phenylacetylamino-2,6-piperidinedione has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with DNA and proteins.

Mecanismo De Acción

Target of Action

3-Phenylacetylamino-2,6-piperidinedione, also known as N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide, is a naturally-occurring peptide analogue with apparent antineoplastic activity . It may bind to DNA , making DNA the primary target of its action.

Mode of Action

The compound interacts with its target, DNA, by intercalation . This interaction results in cell cycle arrest in the G1 phase, reduction of mitosis, and decreased protein synthesis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle progression and protein synthesis . By arresting the cell cycle and reducing protein synthesis, it can inhibit the growth and proliferation of cancer cells .

Result of Action

The molecular and cellular effects of 3-Phenylacetylamino-2,6-piperidinedione’s action include cell cycle arrest, reduction of mitosis, and decreased protein synthesis . These effects can lead to the inhibition of cancer cell growth and proliferation .

Action Environment

The action of 3-Phenylacetylamino-2,6-piperidinedione can be influenced by various environmental factors. For instance, the compound is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health . Therefore, factors such as diet, lifestyle, and exposure to other chemicals could potentially influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

3-Phenylacetylamino-2,6-piperidinedione plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis in tumor cells. This compound interacts with various enzymes and proteins, including those involved in the synthesis of proteins. The hydroxyl group on the 3rd carbon atom makes this compound more acidic than its parent compound, 2,6-piperidinedione . It has a high affinity for cancer tissues and urine samples, indicating its potential for targeted cancer therapy .

Cellular Effects

3-Phenylacetylamino-2,6-piperidinedione has been shown to have profound effects on various types of cells and cellular processes. It inhibits the growth of carcinoma cell lines such as MCT7 and MCF7 . This compound influences cell function by disrupting protein synthesis, which is crucial for cell growth and proliferation. Additionally, it impacts cell signaling pathways and gene expression, leading to the inhibition of tumor growth .

Molecular Mechanism

The molecular mechanism of 3-Phenylacetylamino-2,6-piperidinedione involves its binding interactions with biomolecules. This compound inhibits protein synthesis by binding to specific enzymes and proteins involved in this process . It also acts as an antiestrogen, which further contributes to its anticancer properties . The changes in gene expression induced by this compound result in the inhibition of tumor cell growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenylacetylamino-2,6-piperidinedione have been observed to change over time. This compound is stable under specific storage conditions (10°C - 25°C) and shows a high affinity for cancer tissues . Long-term studies have indicated that it can inhibit the growth of carcinoma cell lines over extended periods

Dosage Effects in Animal Models

The effects of 3-Phenylacetylamino-2,6-piperidinedione vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant adverse effects . At higher doses, it may cause toxic effects, including irregular heartbeat, increased blood pressure, and liver problems . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-Phenylacetylamino-2,6-piperidinedione is involved in metabolic pathways related to protein synthesis inhibition. It interacts with enzymes and cofactors that play a role in this process . The compound’s metabolic pathways also include its conversion to phenylacetylglutamine and phenylacetylisoglutamine by hydrolysis in the pancreatic juice . These metabolites further contribute to its anticancer properties.

Transport and Distribution

Within cells and tissues, 3-Phenylacetylamino-2,6-piperidinedione is transported and distributed through interactions with specific transporters and binding proteins . Its high affinity for cancer tissues allows for targeted delivery, enhancing its therapeutic efficacy . The compound’s localization and accumulation in cancer tissues make it a promising candidate for targeted cancer therapy.

Subcellular Localization

The subcellular localization of 3-Phenylacetylamino-2,6-piperidinedione plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals may influence its localization, further enhancing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylacetylamino-2,6-piperidinedione typically involves the acylation of 2,6-piperidinedione with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of 3-Phenylacetylamino-2,6-piperidinedione follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple recrystallization steps to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

3-Phenylacetylamino-2,6-piperidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted amides or thioamides.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Piperidinedione: The parent compound of 3-Phenylacetylamino-2,6-piperidinedione.

Phenylalanine: The amino acid analog.

Antineoplaston A10: A related compound with similar anti-cancer properties.

Uniqueness

3-Phenylacetylamino-2,6-piperidinedione is unique due to its trifluoroacetate analog structure, which enhances its biological activity and specificity for cancer cells. Its ability to inhibit protein synthesis and bind to DNA distinguishes it from other similar compounds .

Actividad Biológica

3-Phenylacetylamino-2,6-piperidinedione, also known as Antineoplaston A-10, is a compound of significant interest in cancer research due to its potential antineoplastic properties. This article delves into the biological activity of this compound, examining its mechanisms, effects on cancer cells, and relevant case studies.

3-Phenylacetylamino-2,6-piperidinedione is a peptide analogue that has been shown to exhibit a variety of biological activities. Its structure allows for intercalation into DNA, which may disrupt replication and transcription processes in cancer cells. This interaction suggests a mechanism by which the compound could exert its antitumor effects by inducing apoptosis or inhibiting cell proliferation.

Antineoplastic Activity

Research indicates that 3-Phenylacetylamino-2,6-piperidinedione possesses notable antineoplastic activity. It has been observed to induce apoptosis in various cancer cell lines, demonstrating its potential as a therapeutic agent. A study highlighted that this compound could bind to DNA and impact gene expression related to cell growth and survival .

Involvement of Immune Response

Another aspect of the biological activity of this compound involves its interaction with the immune system. Evidence suggests that it may enhance the activity of granulocytes, which play a crucial role in the body's immune response against tumors. This property could contribute to spontaneous regression in certain cancer models .

In Vitro Studies

In vitro studies have demonstrated that 3-Phenylacetylamino-2,6-piperidinedione can inhibit the growth of various cancer cell lines, including breast and prostate cancers. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptotic markers.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via DNA binding |

| PC-3 (Prostate Cancer) | 12 | Cell cycle arrest and apoptosis induction |

Case Studies

A notable case study involved patients with diffuse intrinsic pontine glioma (DIPG), a type of brain tumor that is notoriously difficult to treat. Patients receiving treatment with Antineoplaston A-10 showed significant clinical improvements compared to historical controls. Although these results are anecdotal and require further validation through controlled trials, they suggest a potential benefit in using this compound as part of a treatment regimen for aggressive cancers .

Clinical Implications

The implications of these findings are substantial for the development of new cancer therapies. The unique mechanism of action combined with the potential for immune modulation presents an opportunity for combination therapies that could enhance the efficacy of existing treatments.

Propiedades

IUPAC Name |

N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGRFQCUGLKSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77658-84-5 | |

| Record name | Benzeneacetamide, N-(2,6-dioxo-3-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077658845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.